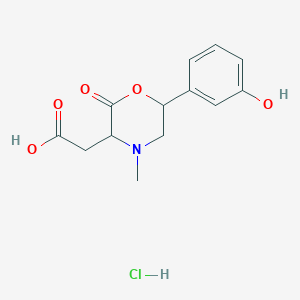
2-Fluoro-4-fluorosulfonylphenyl N-m-chlorophenyl-carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Chlorophenyl)Carbamic Acid 2-Fluoro-4-(Fluorosulfonyl)Phenyl Ester is a complex organic compound known for its unique chemical properties and potential applications in various scientific fields. This compound is characterized by the presence of a carbamic acid ester group, a chlorophenyl group, and a fluorosulfonyl group, which contribute to its reactivity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chlorophenyl)Carbamic Acid 2-Fluoro-4-(Fluorosulfonyl)Phenyl Ester typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 3-chloroaniline with phosgene to form N-(3-chlorophenyl)carbamoyl chloride. This intermediate is then reacted with 2-fluoro-4-(fluorosulfonyl)phenol under basic conditions to yield the final ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
N-(3-Chlorophenyl)Carbamic Acid 2-Fluoro-4-(Fluorosulfonyl)Phenyl Ester can undergo various chemical reactions, including:
Substitution Reactions: The presence of the chlorophenyl and fluorosulfonyl groups makes the compound susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carbamic acid and phenol derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic aqueous solutions are used to facilitate hydrolysis.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester linkage yields N-(3-chlorophenyl)carbamic acid and 2-fluoro-4-(fluorosulfonyl)phenol .
Scientific Research Applications
N-(3-Chlorophenyl)Carbamic Acid 2-Fluoro-4-(Fluorosulfonyl)Phenyl Ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s reactivity makes it useful in the study of enzyme mechanisms and protein modifications.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which N-(3-Chlorophenyl)Carbamic Acid 2-Fluoro-4-(Fluorosulfonyl)Phenyl Ester exerts its effects involves interactions with various molecular targets. The compound’s functional groups allow it to form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(3-Chlorophenyl)Carbamic Acid Phenyl Ester
- N-(3-Chlorophenyl)Carbamic Acid 4-Fluorophenyl Ester
- N-(3-Chlorophenyl)Carbamic Acid 2-Fluorophenyl Ester
Uniqueness
This combination of functional groups is not commonly found in similar compounds, making it a valuable target for research and development .
Properties
CAS No. |
23379-26-2 |
|---|---|
Molecular Formula |
C13H8ClF2NO4S |
Molecular Weight |
347.72 g/mol |
IUPAC Name |
(2-fluoro-4-fluorosulfonylphenyl) N-(3-chlorophenyl)carbamate |
InChI |
InChI=1S/C13H8ClF2NO4S/c14-8-2-1-3-9(6-8)17-13(18)21-12-5-4-10(7-11(12)15)22(16,19)20/h1-7H,(H,17,18) |
InChI Key |
BQALWMOTOVRDLI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)OC2=C(C=C(C=C2)S(=O)(=O)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


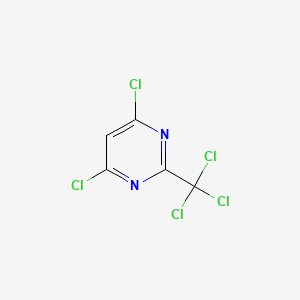
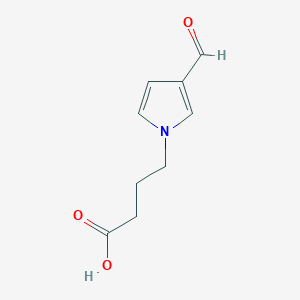
![(2S)-3-hydroxy-2-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]amino]propanoic acid](/img/structure/B13424489.png)
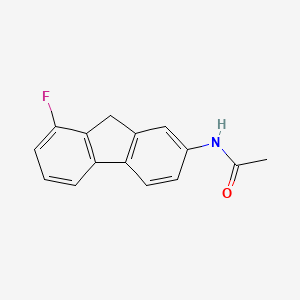
![1-[3-(Dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-5-isobenzofurancarboxaldehyde Oxime](/img/structure/B13424501.png)
![2-(diethylamino)-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B13424505.png)
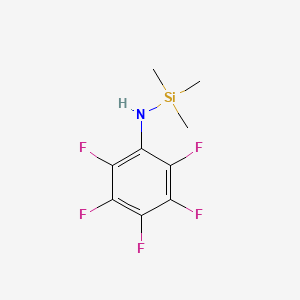
![Bicyclo[2.2.2]octane, 1-fluoro-4-phenyl-](/img/structure/B13424513.png)
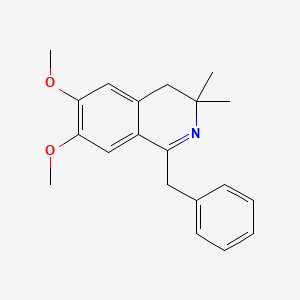
![[(6R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methyl N-[[(6R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methyl]sulfamate](/img/structure/B13424524.png)

![Ethyl 7-bromo-5H-[1,3]dioxolo[4,5-f]indole-6-carboxylate](/img/structure/B13424529.png)
